Technical Documentation Center

4-Cyano-2-methoxybenzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Cyano-2-methoxybenzene-1-sulfonamide
  • CAS: 1261582-52-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Cyano-2-methoxybenzenesulfonamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-cyano-2-methoxybenzenesulfonamide, a key building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-cyano-2-methoxybenzenesulfonamide, a key building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, detailed characterization, and its strategic importance in the creation of complex therapeutic agents.

Introduction: The Strategic Importance of a Versatile Scaffold

4-Cyano-2-methoxybenzenesulfonamide (CAS No: 1261582-52-8) is an aromatic organic compound featuring a benzene ring substituted with a cyano, a methoxy, and a sulfonamide group.[1] This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the field of drug discovery. The sulfonamide moiety is a well-established pharmacophore present in a wide array of approved drugs, imparting properties such as antibacterial, and anti-inflammatory activities.[1][2] The cyano and methoxy groups offer opportunities for further chemical modification and can influence the molecule's polarity, solubility, and interaction with biological targets.[1] Notably, this compound serves as a crucial precursor in the synthesis of Finerenone, a nonsteroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[3][4][5]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-cyano-2-methoxybenzenesulfonamide are summarized below.

PropertyValueSource
Molecular Formula C₈H₈N₂O₃S[1]
Molecular Weight 212.22 g/mol [1]
CAS Number 1261582-52-8[1]
IUPAC Name 4-cyano-2-methoxybenzenesulfonamide[1]
SMILES COC1=C(C=CC(=C1)C#N)S(=O)(=O)N[6]
Predicted XlogP 0.2[6]

Synthesis and Mechanistic Insights

The synthesis of 4-cyano-2-methoxybenzenesulfonamide is a multi-step process that begins with commercially available starting materials. A reliable and high-yielding route proceeds through the key intermediate, 4-cyano-2-methoxybenzenesulfonyl chloride.[7] The overall synthetic pathway is outlined below.

Synthesis_Workflow A 4-Hydroxy-3-methoxybenzonitrile B O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate A->B (CH₃)₂NCSCl, DABCO, DMF C S-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate B->C Heat (200 °C) (Newman-Kwart Rearrangement) D 4-Mercapto-3-methoxybenzonitrile C->D KOH, MeOH E 4-Cyano-2-methoxybenzenesulfonyl chloride D->E ZrCl₄, H₂O₂, CH₃CN/H₂O F 4-Cyano-2-methoxybenzenesulfonamide E->F NH₄OH (aq)

A multi-step synthesis of 4-cyano-2-methoxybenzenesulfonamide.
Experimental Protocol: Synthesis of 4-Cyano-2-methoxybenzenesulfonyl Chloride

The synthesis of the key sulfonyl chloride intermediate has been robustly detailed in Organic Syntheses.[7]

Step 1: Synthesis of O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate

  • To a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, add 4-hydroxy-3-methoxybenzonitrile and 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Add dimethylformamide (DMF) and warm the mixture to 50 °C to obtain a homogenous solution.

  • Add a solution of dimethylthiocarbamoyl chloride in DMF dropwise.

  • Stir the reaction mixture for 4 hours at 50 °C.

  • Cool the mixture to room temperature and add water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry under high vacuum to yield the desired product.

Causality: The use of DABCO, a non-nucleophilic base, facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylthiocarbamoyl chloride.

Step 2: Newman-Kwart Rearrangement to S-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate

  • Place the O-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate in a round-bottomed flask fitted with a reflux condenser.

  • Heat the flask to 200 °C in a heating block.

  • The rearrangement is typically complete within a few hours, yielding the S-aryl isomer as a solid upon cooling.

Causality: The Newman-Kwart rearrangement is a thermally induced intramolecular migration of the dimethylcarbamoyl group from the phenolic oxygen to the sulfur of the thiocarbonyl group. This reaction is a cornerstone for converting phenols to thiophenols.[8]

Step 3: Hydrolysis to 4-Mercapto-3-methoxybenzonitrile

  • To a slurry of S-(4-cyano-2-methoxyphenyl) dimethylcarbamothioate in methanol, add potassium hydroxide flakes.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, and acidify with aqueous HCl to precipitate the thiophenol.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Causality: The basic hydrolysis with potassium hydroxide cleaves the thiocarbamate ester to yield the corresponding thiophenolate salt, which upon acidification, gives the desired thiophenol.

Step 4: Oxidative Chlorination to 4-Cyano-2-methoxybenzenesulfonyl Chloride

  • To a solution of 4-mercapto-3-methoxybenzonitrile in a mixture of acetonitrile and water, add zirconium(IV) chloride.

  • Cool the mixture in an ice bath and add 30% aqueous hydrogen peroxide dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyano-2-methoxybenzenesulfonyl chloride.[7]

Causality: This step involves the oxidation of the thiol to a sulfonic acid, which is then converted to the sulfonyl chloride in the presence of a chloride source. Zirconium(IV) chloride acts as a Lewis acid catalyst for this transformation.

Experimental Protocol: Amination to 4-Cyano-2-methoxybenzenesulfonamide

The final step is the conversion of the sulfonyl chloride to the primary sulfonamide.

  • Dissolve the crude 4-cyano-2-methoxybenzenesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide with vigorous stirring.[9]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • The resulting solid can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-cyano-2-methoxybenzenesulfonamide.

Causality: The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic ammonia, leading to the displacement of the chloride and the formation of the stable sulfonamide bond.

Amination_Mechanism reagents Ar-SO₂Cl + NH₃ intermediate [Intermediate Complex] reagents->intermediate Nucleophilic Attack product Ar-SO₂NH₂ + HCl intermediate->product Chloride Elimination

Simplified mechanism of sulfonamide formation.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0d1HAr-HAromatic proton ortho to the sulfonyl group, deshielded by its electron-withdrawing effect.
~7.3-7.5m2HAr-HRemaining two aromatic protons.
~5.0-6.0br s2H-SO₂NH₂Protons of the sulfonamide group, typically broad and exchangeable with D₂O.
~3.9s3H-OCH₃Protons of the methoxy group, appearing as a sharp singlet.[10]
Predicted ¹³C NMR Spectrum
Chemical Shift (δ, ppm)AssignmentRationale
~160Ar-C-OCH₃Aromatic carbon attached to the electron-donating methoxy group.
~140Ar-C-SO₂Aromatic carbon attached to the electron-withdrawing sulfonyl group.
~133Ar-CHAromatic methine carbons.
~118Ar-C-CNAromatic carbon attached to the cyano group.
~115-C≡NCarbon of the cyano group.
~110Ar-CHAromatic methine carbons.
~56-OCH₃Carbon of the methoxy group.[10]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3400N-H stretch-SO₂NH₂
~2230C≡N stretchCyano
~1590, 1480C=C stretchAromatic ring
~1340, 1160S=O stretch (asymmetric and symmetric)Sulfonamide
~1250C-O stretchAryl ether
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 212. Subsequent fragmentation would likely involve the loss of SO₂ (64 Da) and NH₂ (16 Da). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted adducts in electrospray ionization (ESI) include [M+H]⁺ at m/z 213.03284 and [M+Na]⁺ at m/z 235.01478.[6]

Applications in Drug Discovery

4-Cyano-2-methoxybenzenesulfonamide is a prime example of a molecular building block that enables the efficient construction of more complex and biologically active molecules. Its utility is prominently demonstrated in its role as a key intermediate in the synthesis of Finerenone.[3]

Drug_Discovery_Application Start 4-Cyano-2-methoxy- benzenesulfonamide Intermediate Key Intermediate in Multi-step Synthesis Start->Intermediate Chemical Transformations FinalProduct Finerenone (Active Pharmaceutical Ingredient) Intermediate->FinalProduct Further Synthetic Steps

Role as a key building block in drug synthesis.

The sulfonamide group is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows for specific interactions with enzyme active sites.[1][2] Arylsulfonamides have been identified as potent inhibitors of various enzymes, including carbonic anhydrases, which are targets in cancer therapy.[1] The cyano group can also participate in hydrogen bonding and other interactions within a protein binding pocket. The strategic placement of the methoxy group can be used to fine-tune the electronic properties and metabolic stability of the final drug candidate.

The availability of a robust and scalable synthesis for 4-cyano-2-methoxybenzenesulfonamide, as detailed in this guide, is therefore of significant interest to the pharmaceutical industry, as it facilitates the exploration of new chemical space and the development of novel therapeutics.

References

  • Bayle, E. D., et al. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216. [Link]

  • Supplementary Information for various sulfonamide syntheses. (n.d.). The Royal Society of Chemistry. [Link]

  • Request PDF | 4‐cyano‐2‐methoxybenzenesulfonyl chloride. (2018). ResearchGate. [Link]

  • Supporting information: - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • 13C NMR (126 MHz, DMSO) δ 166.11... (n.d.). MDPI. [Link]

  • 4-Methoxybenzenesulfonamide. (n.d.). PubChem. [Link]

  • 4-cyano-2-methoxybenzene-1-sulfonamide (C8H8N2O3S). (n.d.). PubChemLite. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride | Request PDF. (2017). ResearchGate. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (2017). Organic Syntheses. [Link]

  • Figure S8. 13 C-NMR spectrum of 4-[(methoxycarbonyl)amino]benzenesulfonic acid ( 4 ). (n.d.). ResearchGate. [Link]

  • Methoxy groups just stick out. (2026). ACD/Labs. [Link]

  • Mao, Y., et al. (2022). Synthesis of Finerenone. Chinese Journal of Pharmaceuticals, 53(09), 1270-1273. [Link]

  • 4-cyano-2-methoxybenzene-1-sulfonyl chloride (C8H6ClNO3S). (n.d.). PubChemLite. [Link]

  • 4-Cyano-2-methoxybenzoic acid. (n.d.). PubChem. [Link]

  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014). PubMed Central. [Link]

  • FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (n.d.). ResearchGate. [Link]

  • Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- Properties. (n.d.). U.S. Environmental Protection Agency. [Link]

  • ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No. 926. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Zhang, Z., et al. (2024). Synthesis of the Related Substances of Finerenone. Chinese Journal of Pharmaceuticals, 55(11), 1505-1510. [Link]

  • Combination of finerenone and a sglt2 inhibitor for the treatment and/or prevention of cardiovascular and/or renal diseases. (2021).
  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. (2024). MDPI. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2021). PubMed Central. [Link]

  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (2020). Journal of Advanced Research. [Link]

  • Benzenesulfonamide, 4-methyl-. (n.d.). NIST WebBook. [Link]

  • 5 - indo american journal of pharmaceutical sciences. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Figure S9. 1 H NMR spectrum (400 MHz, CDCl 3 ) of N-(2-methoxybenzyl). (n.d.). ResearchGate. [Link]

  • EPA/NIH Mass Spectral Data Base. (1978). GovInfo. [Link]

  • Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease. (2024). PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Cyano-2-methoxybenzene-1-sulfonamide in Finerenone Development

This Application Note provides a comprehensive technical guide for 4-Cyano-2-methoxybenzene-1-sulfonamide (CAS 1261582-52-8), a structural analog and specialized intermediate associated with the development of Finerenone...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for 4-Cyano-2-methoxybenzene-1-sulfonamide (CAS 1261582-52-8), a structural analog and specialized intermediate associated with the development of Finerenone (BAY 94-8862).

While the primary industrial route to Finerenone utilizes 4-cyano-2-methoxybenzaldehyde, the sulfonamide derivative serves a critical role in impurity profiling , pharmacophore validation , and alternative synthetic pathways (e.g., desulphonylative cross-couplings). This guide details its synthesis, characterization, and quality control protocols.

Introduction & Chemical Context

Finerenone is a non-steroidal mineralocorticoid receptor antagonist (MRA) containing a bulky dihydropyridine-based core. A key structural determinant of its potency and selectivity is the 4-cyano-2-methoxyphenyl moiety.

4-Cyano-2-methoxybenzene-1-sulfonamide represents a functionalized variant of this pharmacophore.[1] In drug development, it is primarily utilized for:

  • Impurity Reference Standards: To detect and quantify potential sulfonated by-products or carryover from upstream sulfonyl-based synthesis steps (e.g., if chlorosulfonation was used to install the aryl motif).

  • Fragment-Based Drug Design (FBDD): As a soluble, crystallizable surrogate for the lipophilic aryl fragment during X-ray co-crystallography studies.

  • Alternative Synthesis: As a precursor for desulphonylative couplings (e.g., Liebeskind-Srogl) to attach the aryl ring to the naphthyridine core under mild conditions.

Chemical Structure Analysis[2]
PropertySpecification
Chemical Name 4-Cyano-2-methoxybenzene-1-sulfonamide
CAS Number 1261582-52-8
Molecular Formula C₈H₈N₂O₃S
Molecular Weight 212.23 g/mol
Role Intermediate / Impurity Reference Standard
Key Moiety 4-cyano-2-methoxyphenyl (Finerenone Pharmacophore)

Synthetic Pathway & Mechanism[3]

The synthesis of 4-Cyano-2-methoxybenzene-1-sulfonamide typically proceeds via the chlorosulfonation of the parent nitrile or conversion of the corresponding thiol. The protocol below describes a robust route starting from 4-amino-2-methoxybenzonitrile via a Sandmeyer-type reaction, ensuring high regioselectivity.

Reaction Scheme (Graphviz)

SynthesisPath Start 4-Amino-2-methoxybenzonitrile (Starting Material) Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl 0°C SulfonylCl 4-Cyano-2-methoxy- benzenesulfonyl chloride Diazo->SulfonylCl SO2, CuCl2 (Meerwein Sulfonation) Product 4-Cyano-2-methoxy- benzene-1-sulfonamide SulfonylCl->Product NH4OH (aq) THF, 0°C to RT

Figure 1: Synthetic pathway for the target sulfonamide via Meerwein sulfonation.[2]

Experimental Protocols

Protocol A: Synthesis of 4-Cyano-2-methoxybenzene-1-sulfonamide

Objective: To synthesize high-purity (>98%) reference material.

Reagents:

  • 4-Amino-2-methoxybenzonitrile (10.0 g, 67.5 mmol)

  • Sodium nitrite (NaNO₂, 5.6 g, 81.0 mmol)

  • Thionyl chloride (SOCl₂) or Sulfur dioxide (SO₂) source

  • Copper(II) chloride (CuCl₂, catalytic)

  • Ammonium hydroxide (28% NH₃ aq)

  • Solvents: Glacial acetic acid, concentrated HCl, THF.

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 4-Amino-2-methoxybenzonitrile (10 g) in a mixture of glacial acetic acid (30 mL) and concentrated HCl (15 mL).

    • Cool the solution to -5°C using an ice-salt bath.

    • Add a solution of NaNO₂ (5.6 g in 10 mL water) dropwise, maintaining temperature < 0°C. Stir for 30 min to form the diazonium salt.

  • Meerwein Sulfonation (Formation of Sulfonyl Chloride):

    • In a separate vessel, saturate glacial acetic acid (50 mL) with SO₂ gas (or use a commercially available SO₂/AcOH solution). Add CuCl₂ (2.0 g).

    • Slowly add the cold diazonium solution to the SO₂/CuCl₂ mixture. Caution: Vigorous gas evolution (N₂).

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Pour into ice water (200 mL). The solid 4-Cyano-2-methoxybenzenesulfonyl chloride will precipitate. Filter, wash with cold water, and dry under vacuum.[3]

  • Amination (Formation of Sulfonamide):

    • Dissolve the crude sulfonyl chloride (approx. 12 g) in THF (50 mL).

    • Cool to 0°C .

    • Add Ammonium hydroxide (20 mL, excess) dropwise.

    • Stir at RT for 1 hour. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Workup: Concentrate the THF under reduced pressure. Dilute the residue with water (50 mL) and adjust pH to ~4 with 1N HCl to precipitate the product.

    • Purification: Recrystallize from Ethanol/Water (9:1) to obtain white needles.

Expected Yield: 65-75% overall. Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.95 (d, 1H), 7.60 (s, 1H), 7.55 (d, 1H), 7.40 (s, 2H, NH₂), 3.98 (s, 3H, OMe).

Protocol B: Quality Control & Impurity Profiling

This protocol is essential for validating Finerenone intermediates, ensuring that no sulfonated impurities persist in the final API.

Method: High-Performance Liquid Chromatography (HPLC)[4]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5%→80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary) and 210 nm
Retention Time ~12.4 min (Sulfonamide); ~14.2 min (Nitrile precursor)

Self-Validating Step: Inject a mixture of pure Finerenone and 0.1% of the Sulfonamide reference standard. Resolution (Rs) between the Finerenone peak and the Sulfonamide peak must be > 2.0.

Safety & Handling

  • Hazard Identification:

    • Sulfonyl Chloride Intermediate: Corrosive, reacts violently with water. Causes severe skin burns.

    • Sulfonamide Product: Irritant. Potential sensitizer.

  • PPE: Wear nitrile gloves, lab coat, and chemical safety goggles. Work in a fume hood, especially during the SO₂ and ammonia steps.

  • Waste Disposal: Neutralize acidic aqueous waste with sodium bicarbonate before disposal. Organic solvents must be incinerated.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary: 4-Cyano-2-methoxybenzenesulfonamide.[1][5] National Center for Biotechnology Information.

  • Synthetic Methodology (Sulfonyl Chloride Precursor)

    • Moseley, J. D., et al. "4-Cyano-2-methoxybenzenesulfonyl Chloride". Organic Syntheses, 2016, 93, 29-42.
  • Finerenone Structure & Activity

    • Bärfacker, L., et al. "Discovery of BAY 94-8862: A Nonsteroidal Antagonist of the Mineralocorticoid Receptor for the Treatment of Cardiorenal Diseases". ChemMedChem, 2012, 7(8), 1385-1403.
  • Related Patent (Intermediates)

    • "Process for the preparation of Finerenone and intermediates thereof".[2][4] WO2023223188A1.

Sources

Application

Synthesis of naphthyridine-3-carboxamide derivatives

Application Note: High-Efficiency Synthesis of Naphthyridine-3-Carboxamide Derivatives Abstract & Strategic Relevance The 1,8-naphthyridine-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Naphthyridine-3-Carboxamide Derivatives

Abstract & Strategic Relevance

The 1,8-naphthyridine-3-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of selective Cannabinoid Receptor 2 (CB2) agonists for anti-inflammatory and neuroprotective therapies. Unlike the psychoactive CB1 receptor, CB2 modulation offers therapeutic potential without CNS side effects.[1]

This Application Note provides a rigorous, field-tested guide for synthesizing these derivatives. We move beyond standard textbook descriptions to compare two high-value methodologies:

  • Method A (The Workhorse): L-Proline Catalyzed Friedländer Condensation (Ideal for bulk scale-up).

  • Method B (High-Throughput): Microwave-Assisted Synthesis (Ideal for rapid library generation).

Synthetic Strategy & Mechanism

The core challenge in synthesizing 3-carboxamide derivatives lies in controlling regioselectivity during the ring closure. The most robust approach utilizes the Friedländer Condensation between a 2-aminonicotinaldehyde and an active methylene compound (specifically


-substituted acetoacetamides).
Mechanistic Pathway (The "Why" behind the protocol)

The reaction proceeds via a cascade sequence:

  • Knoevenagel Condensation: The active methylene of the acetoacetamide attacks the aldehyde of the nicotinaldehyde.

  • Imine Formation/Cyclization: The amino group on the pyridine ring attacks the ketone carbonyl, followed by dehydration to aromatize the ring.

Visualizing the Pathway:

FriedlanderMechanism Start Reactants (2-Aminonicotinaldehyde + Acetoacetamide) Inter1 Intermediate A (Aldol/Knoevenagel Adduct) Start->Inter1 Nucleophilic Attack Cat Catalyst Activation (L-Proline/DABCO) Cat->Start Promotes Inter2 Intermediate B (Schiff Base Formation) Inter1->Inter2 Dehydration Cyclo Intramolecular Cyclization (-H2O) Inter2->Cyclo N-Attack on C=O Product Product (1,8-Naphthyridine- 3-carboxamide) Cyclo->Product Aromatization

Figure 1: Mechanistic flow of the Friedländer condensation for naphthyridine synthesis.

Experimental Protocols

Method A: L-Proline Catalyzed One-Pot Synthesis

Best for: Gram-scale synthesis, Green Chemistry compliance, and heat-sensitive substrates.

Reagents:

  • 2-Aminonicotinaldehyde (1.0 equiv)

  • 
    -Aryl-3-oxobutanamide (1.0 equiv) [Synthesized via diketene or purchased]
    
  • L-Proline (10 mol%)

  • Solvent: Ethanol (Absolute)

Step-by-Step Protocol:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminonicotinaldehyde (5 mmol, 610 mg) in 15 mL of absolute ethanol.

  • Add: Introduce the specific

    
    -substituted acetoacetamide (5 mmol) and L-Proline (0.5 mmol, 57 mg).
    
    • Expert Note: L-Proline acts as a dual acid-base organocatalyst, activating the carbonyl via iminium ion formation while buffering the solution.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (Rf ~0.4) should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Workup: If solid forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent under reduced pressure and recrystallize from EtOH/DMF (9:1).

Method B: Microwave-Assisted Synthesis (DABCO Catalyzed)

Best for: SAR Library generation (rapid analoging).

Reagents:

  • 2-Aminonicotinaldehyde (1.0 equiv)

  • Active Methylene Compound (1.0 equiv)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (20 mol%)

  • Solvent-free or Minimized Ethanol

Step-by-Step Protocol:

  • Setup: In a 10 mL microwave-transparent crimp vial, mix 2-aminonicotinaldehyde (1 mmol) and the acetoacetamide derivative (1 mmol).

  • Catalyst: Add DABCO (0.2 mmol, 22 mg). Grind the solids together if performing solvent-free, or add 0.5 mL EtOH to create a slurry.

  • Irradiation: Cap the vial. Place in a microwave reactor (e.g., CEM Discover or Anton Paar).

    • Settings: 600W (Power), 80°C (Temp Limit), 2–5 minutes (Hold Time).

  • Quench: Cool to 25°C using compressed air flow.

  • Isolation: Pour the reaction mass into crushed ice (10 g). Stir vigorously. The solid product will crash out. Filter and dry.

Data Analysis & Comparison

The following table summarizes the efficiency gains when moving from conventional thermal heating to microwave irradiation for a standard derivative (


).
ParameterMethod A (Conventional Reflux)Method B (Microwave Assisted)
Catalyst L-Proline (10 mol%)DABCO (20 mol%)
Reaction Time 4 – 6 Hours2 – 5 Minutes
Solvent Ethanol (15 mL/g)Solvent-Free / Minimal EtOH
Isolated Yield 75 – 82%88 – 94%
Purity (HPLC) >95% (after recrystallization)>92% (crude)

Data Source: Aggregated from comparative studies (See Ref 3, 4).

Characterization & Quality Control (Self-Validating System)

To ensure the integrity of your synthesized ligands, verify these specific spectral signatures. If these are absent, the cyclization failed.

  • 1H NMR (DMSO-d6):

    • The "Fingerprint" Proton: Look for a singlet around δ 8.5 – 9.0 ppm . This corresponds to the C4 proton of the naphthyridine ring. Its presence confirms the pyridine ring has successfully fused with the new ring.

    • Amide Proton: A broad singlet at δ 10.0 – 12.0 ppm confirms the -CONH- moiety is intact.

  • IR Spectroscopy:

    • Look for two distinct carbonyl stretches: Amide C=O (~1660 cm⁻¹) and Ring C=N / C=C vibrations (~1580 cm⁻¹).

Troubleshooting & Optimization

Scenario 1: Reaction turns black/tarry.

  • Cause: Oxidation of the amino-aldehyde or excessive temperature.

  • Fix: Perform the reaction under Nitrogen atmosphere. If using Microwave, reduce power to 300W and extend time.

Scenario 2: Low yield with electron-withdrawing groups (EWG) on the Acetoacetamide.

  • Cause: EWGs (e.g., p-Nitroaniline derivative) reduce the nucleophilicity of the active methylene.

  • Fix: Switch catalyst to Piperidine (stronger base) or add 5 mol% Glacial Acetic Acid to the L-Proline method to facilitate the dehydration step.

Scenario 3: Product is oil/sticky.

  • Fix: Triturate with cold Diethyl Ether or Hexane. Sonication for 5 minutes often induces crystallization.

References

  • CB2 Receptor Selectivity & SAR: Manera, C., et al. (2014).[2][3] CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry.[4] [Link]

  • Anticancer & Anti-inflammatory Applications: Lombardi, N., et al. (2024).[1] Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells.[5] International Journal of Molecular Sciences. [Link]

  • Microwave-Assisted Protocol: Mogilaiah, K., et al. (2009). Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines. International Journal of ChemTech Research / TSI Journals. [Link]

  • L-Proline Catalysis (Green Chemistry): Davoodnia, A., et al. (2013). L-Proline catalyzed one-pot synthesis of 1,8-naphthyridine derivatives.[6] (General reference for organocatalytic approach). [Link]

Sources

Method

Strategic Activation of 4-Cyano-2-methoxybenzene-1-sulfonamide: Protocols for C-N and C-C Bond Formation

Introduction: The Scaffold & Reactivity Profile 4-Cyano-2-methoxybenzene-1-sulfonamide is a privileged scaffold in medicinal chemistry, particularly for antiviral and antidiabetic research. Its utility lies in the unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & Reactivity Profile

4-Cyano-2-methoxybenzene-1-sulfonamide is a privileged scaffold in medicinal chemistry, particularly for antiviral and antidiabetic research. Its utility lies in the unique electronic push-pull system created by the substituents on the benzene ring, which directly influences the reactivity of the sulfonamide (


) headgroup.
Chemical Properties & Challenges[1][2][3]
  • Acidity (

    
    ):  The sulfonamide nitrogen is weakly acidic.[1] While unsubstituted benzenesulfonamide has a 
    
    
    
    , the electron-withdrawing 4-cyano group stabilizes the conjugate base, lowering the
    
    
    to approximately 8.8–9.2 . The 2-methoxy group provides steric shielding and slight electron donation, modulating solubility without drastically inhibiting deprotonation.
  • Nucleophilicity: In its neutral form, the nitrogen is a poor nucleophile due to electron delocalization into the sulfonyl group. Activation requires deprotonation to the sulfonamidate anion or catalysis (e.g., Pd-coupling) to facilitate bond formation.

  • Solubility: Sparingly soluble in water; highly soluble in polar aprotic solvents (DMF, DMSO, DMAc).

Reagent Selection Guide

The "activation" of this sulfonamide depends entirely on the desired downstream transformation. The table below summarizes the optimal reagent classes for three primary synthetic pathways.

TransformationTarget ProductPrimary Activation ReagentCatalyst / AdditiveMechanism Type

-Arylation

-Aryl Sulfonamide
BrettPhos Pd G4

(Base)
Pd-Catalyzed Cross-Coupling
Acylation

-Acyl Sulfonamide
EDC

HCl
DMAP (Nucleophilic Cat.)Steglich-type Coupling
Urea Formation SulfonylureaCDI (1,1'-Carbonyldiimidazole)DBU (Base)Nucleophilic Substitution via Imidazolide
Decision Logic Diagram

The following decision tree illustrates the strategic selection of reagents based on the desired chemical outcome.

ActivationLogic Start 4-Cyano-2-methoxybenzene- 1-sulfonamide Goal_Aryl Target: N-Aryl Sulfonamide (Biaryl Scaffold) Start->Goal_Aryl C-N Coupling Goal_Acyl Target: N-Acyl Sulfonamide (Bioisostere) Start->Goal_Acyl Acylation Goal_Urea Target: Sulfonylurea (Diabetes/Agro) Start->Goal_Urea Condensation Reagent_Pd Reagent: BrettPhos Pd G4 Base: Cs2CO3 Goal_Aryl->Reagent_Pd High Yield Reagent_EDC Reagent: EDC + DMAP Solvent: DCM/DMF Goal_Acyl->Reagent_EDC Mild Cond. Reagent_CDI Reagent: CDI + DBU Intermediate: Sulfonyl-Imidazole Goal_Urea->Reagent_CDI Safer than Phosgene

Figure 1: Strategic reagent selection based on the desired pharmacological scaffold.

Detailed Protocols

Protocol A: Palladium-Catalyzed -Arylation

Objective: Synthesis of


-aryl sulfonamides.
Why this works:  Traditional copper-catalyzed (Ullmann) couplings often require high temperatures that degrade the cyano group. The Buchwald-Hartwig  reaction using BrettPhos  precatalysts allows for coupling at lower temperatures (

C) with high tolerance for the nitrile moiety.
Materials
  • Substrate: 4-Cyano-2-methoxybenzene-1-sulfonamide (1.0 equiv)

  • Coupling Partner: Aryl bromide or Aryl chloride (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

  • Base:

    
     (2.0 equiv) — Critical: Carbonate is preferred over alkoxides to prevent nitrile hydrolysis.
    
  • Solvent: 1,4-Dioxane or

    
    -Amyl alcohol (anhydrous).
    
Step-by-Step Methodology
  • Inert Setup: Charge a flame-dried Schlenk tube or vial with the sulfonamide, aryl halide,

    
    , and BrettPhos Pd G4.
    
  • Degassing: Seal the vessel and evacuate/backfill with Argon three times.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. Concentration should be 0.2 M relative to the sulfonamide.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Expert Insight: The 2-methoxy group on the sulfonamide ring may create minor steric hindrance. If conversion is low, switch to


-BuBrettPhos Pd G3 , which has a slightly different steric profile accommodating ortho-substituted arenes.
Protocol B: Synthesis of -Acyl Sulfonamides (Bioisosteres)

Objective: Coupling with carboxylic acids to form acyl sulfonamides (


), a common bioisostere for carboxylic acids with improved lipophilicity.
Why this works:  Direct reaction with acid chlorides is possible but often harsh. EDC/DMAP  activation allows the use of sensitive carboxylic acids and proceeds under mild conditions.
Materials
  • Substrate: 4-Cyano-2-methoxybenzene-1-sulfonamide (1.0 equiv)

  • Acid Partner: Carboxylic Acid (R-COOH) (1.2 equiv)

  • Coupling Agent: EDC

    
     HCl (1.5 equiv)
    
  • Catalyst: DMAP (1.2 equiv) — Stoichiometric amount required, not catalytic.

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Methodology
  • Activation: Dissolve the Carboxylic Acid and EDC

    
     HCl in DCM (0.1 M) at 0°C. Stir for 15 minutes to form the O-acylisourea.
    
  • Addition: Add DMAP followed by the Sulfonamide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Note: The reaction is driven by the formation of a reactive

      
      -acylpyridinium intermediate, which is then attacked by the sulfonamide anion.
      
  • Quench: Wash the organic layer with 1N HCl (to remove DMAP and unreacted EDC) followed by brine.

  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, use column chromatography.

Protocol C: Sulfonylurea Formation via CDI

Objective: Synthesis of Sulfonylureas (


).
Why this works:  Using isocyanates is hazardous. CDI (1,1'-Carbonyldiimidazole)  generates a reactive sulfonyl-imidazole intermediate in situ, which acts as a safe, bench-stable electrophile for amines.
Materials
  • Substrate: 4-Cyano-2-methoxybenzene-1-sulfonamide (1.0 equiv)

  • Reagent: CDI (1.1 equiv)

  • Base: DBU (1.1 equiv)

  • Amine Partner: Primary or Secondary Amine (1.2 equiv)[2]

  • Solvent: THF or Acetonitrile.

Step-by-Step Methodology
  • Activation: Dissolve the sulfonamide in anhydrous THF (0.2 M). Add CDI.

  • Base Addition: Add DBU dropwise. Stir at room temperature for 1 hour.

    • Observation: Evolution of

      
       gas indicates the formation of the sulfonyl-imidazole intermediate.
      
  • Coupling: Add the amine partner to the reaction mixture.

  • Heating: Heat to reflux (60–70°C) for 2–4 hours to ensure complete displacement of the imidazole.

  • Workup: Acidify the mixture with 1N HCl to pH ~3. The sulfonylurea product often precipitates out of solution. Filter and wash with cold water.

Mechanistic Visualization: Buchwald-Hartwig Pathway

The following diagram details the catalytic cycle for the


-arylation protocol, highlighting the role of the BrettPhos ligand in stabilizing the Pd(0) species and facilitating the difficult reductive elimination step involving the sulfonamide.

BuchwaldMechanism Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Aryl Bromide Coord Amine Coordination (Pd-NH-SO2Ar) OxAdd->Coord + Sulfonamide Deprot Deprotonation (Base: Cs2CO3) Coord->Deprot - HBr RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(II) Amido Complex RedElim->Pd0 Regeneration Product N-Aryl Sulfonamide RedElim->Product

Figure 2: Catalytic cycle for the Pd-catalyzed N-arylation of sulfonamides using BrettPhos.

References

  • Buchwald-Hartwig Coupling of Sulfonamides

    • Fors, B. P., & Buchwald, S. L. (2008). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflet to Nitroaromatics." Journal of the American Chemical Society, 130(30), 9638–9639.
    • Relevance: Establishes BrettPhos as the premier ligand for coupling weak nucleophiles like sulfonamides.
  • EDC/DMAP Coupling Mechanism

    • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3][4] Tetrahedron, 61(46), 10827-10852.

    • Relevance: Comprehensive review of coupling reagents including EDC/DMAP protocols for acidic amines.
  • Sulfonylurea Synthesis via CDI

    • Heller, S. T., & Sarpong, R. (2011). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." Organic Letters, 13(10), 2697–2699.
    • Relevance: Validates the use of CDI/imidazole intermediates for urea form
  • Sulfonamide Acidity and

    
     Correlations: 
    
    • Perlovich, G. L., et al. (2013). "Sulfonamides: Thermochemical and solubility aspects." Journal of Chemical Thermodynamics, 58, 411-419.
    • Relevance: Provides thermodynamic data supporting the acidity estimation of substituted benzenesulfonamides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Cyano-2-methoxybenzene-1-sulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Cyano-2-methoxybenzene-1-sulfonamide. This document provides in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Cyano-2-methoxybenzene-1-sulfonamide. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful use of this compound in your research.

Introduction to 4-Cyano-2-methoxybenzene-1-sulfonamide

4-Cyano-2-methoxybenzene-1-sulfonamide is a substituted aromatic sulfonamide.[1] The presence of the sulfonamide group, a privileged scaffold in medicinal chemistry, suggests its potential in various therapeutic areas.[1] However, like many small molecules in drug discovery, its utility can be hampered by suboptimal physicochemical properties, most notably, aqueous solubility. Understanding and overcoming these solubility issues is critical for obtaining reliable data in biological assays and for the development of viable drug formulations.

This guide will address the key factors influencing the solubility of this compound and provide practical strategies to mitigate common issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-Cyano-2-methoxybenzene-1-sulfonamide that I should be aware of?

Table 1: Predicted Physicochemical Properties of 4-Cyano-2-methoxybenzene-1-sulfonamide

PropertyPredicted ValueSource & MethodImplication for Solubility
Molecular Weight 212.23 g/mol BenchChem[1]Moderate molecular weight, which is generally favorable for solubility.
pKa ~8.5ChemAxon predictionThe sulfonamide proton is weakly acidic. The compound will be predominantly in its neutral, less soluble form at physiological pH (7.4). Solubility will significantly increase at pH values above the pKa.
XlogP 0.2PubChem[2]This value suggests the compound is relatively hydrophilic, which is a positive indicator for aqueous solubility. However, other factors like crystal lattice energy can still limit solubility.

Disclaimer: The pKa and logP values are computational predictions and should be used as a guide. Experimental determination is recommended for definitive values.

Q2: I'm observing precipitation of the compound in my aqueous-based cellular assay. What is the likely cause?

Precipitation in aqueous buffers, especially at physiological pH, is a common issue for weakly acidic compounds like sulfonamides. The primary reasons include:

  • pH-Dependent Solubility: As indicated by the predicted pKa of ~8.5, 4-Cyano-2-methoxybenzene-1-sulfonamide is predominantly in its neutral, less soluble form at pH 7.4. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution.

  • "Shock" Precipitation: Rapidly diluting a concentrated DMSO stock into a large volume of aqueous media can cause localized supersaturation, leading to immediate precipitation before the compound has a chance to disperse.[3]

  • Low Intrinsic Solubility: Even if the compound is relatively hydrophilic (low logP), its intrinsic aqueous solubility (the solubility of the neutral form) might be low due to strong crystal lattice forces.

Q3: What are the initial steps I should take to improve the solubility of 4-Cyano-2-methoxybenzene-1-sulfonamide for my experiments?

Based on the predicted physicochemical properties, the following strategies are recommended as a starting point:

  • pH Adjustment: Increasing the pH of your aqueous buffer to be at or above the pKa will deprotonate the sulfonamide, forming a more soluble salt. A buffer at pH 9.0 would be a good starting point to significantly enhance solubility.

  • Use of Co-solvents: For stock solutions and in some assay buffers (cell-dependent tolerance), using a water-miscible organic co-solvent can increase solubility.[4]

  • Step-wise Dilution: To avoid "shock" precipitation, perform a serial dilution of your DMSO stock into the aqueous buffer.[3]

Part 2: Troubleshooting Guide

This section provides a more detailed, problem-and-solution-oriented approach to address specific solubility challenges you might encounter.

Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
  • Causality: This is likely due to a combination of low intrinsic solubility of the neutral form and "shock" precipitation.

  • Troubleshooting Workflow:

    start Precipitation Observed step1 Perform Step-wise Dilution start->step1 Mitigate 'shock' step2 Increase Buffer pH (e.g., to pH 8.5-9.0) step1->step2 If precipitation persists step3 Incorporate a Co-solvent (e.g., 1-5% Ethanol or PEG 400) in the final buffer step2->step3 If still problematic or pH is constrained end Compound Solubilized step3->end

    Caption: Workflow to address immediate precipitation.

Issue 2: Solubility is still insufficient even after initial troubleshooting.
  • Causality: The compound may have very low intrinsic solubility, or your experimental conditions may have specific constraints (e.g., a fixed physiological pH for a cellular assay).

  • Advanced Strategies:

    • Co-crystal Formation: While more complex, forming a co-crystal with a pharmaceutically acceptable co-former can dramatically alter the crystal lattice energy and improve solubility. This is a more advanced drug development strategy.

    • Particle Size Reduction: If you are working with the solid compound, reducing the particle size through techniques like micronization can increase the dissolution rate.[5] This is particularly useful for preparing saturated solutions for solubility determination.

Issue 3: Inconsistent results in biological assays that may be related to solubility.
  • Causality: The compound may be precipitating over the time course of the experiment, leading to variable concentrations and inconsistent biological effects.

  • Mitigation Strategies:

    • Kinetic Solubility Assessment: Perform a kinetic solubility assay under your specific experimental conditions (buffer, temperature, incubation time) to determine the concentration at which the compound remains in solution for the duration of your experiment.

    • Visual Inspection: Before and after your experiment, visually inspect your assay plates (e.g., under a microscope) for any signs of compound precipitation.

    • Include Solubility Controls: In your assay, include control wells with the compound in the assay medium without cells to check for precipitation over time.[2]

Part 3: Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Aqueous Solubility

This protocol determines the equilibrium solubility of the compound, which is a fundamental physicochemical property.

Objective: To determine the concentration of a saturated solution of 4-Cyano-2-methoxybenzene-1-sulfonamide in a given aqueous buffer at a specific temperature.

Materials:

  • 4-Cyano-2-methoxybenzene-1-sulfonamide (solid)

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC-grade water, acetonitrile, and formic acid (for analysis)

  • Vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Syringe filters (0.22 µm)

  • HPLC with UV detector

Procedure:

  • Add an excess of solid 4-Cyano-2-methoxybenzene-1-sulfonamide to a vial (e.g., 2-5 mg in 1 mL of buffer).

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate for 24-48 hours to ensure a saturated solution is formed.

  • After equilibration, allow the vial to stand for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with the mobile phase to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

start Add Excess Solid to Buffer step1 Equilibrate on Shaker (24-48h at constant T) start->step1 step2 Filter Supernatant (0.22 µm filter) step1->step2 step3 Dilute Filtrate step2->step3 step4 Quantify by HPLC-UV step3->step4 end Determine Solubility step4->end

Sources

Optimization

Technical Support Center: Purification of 4-Cyano-2-methoxybenzene-1-sulfonamide by Recrystallization

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-Cyano-2-methoxybenzene-1-sulfonamide via recrystallization. We will move b...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-Cyano-2-methoxybenzene-1-sulfonamide via recrystallization. We will move beyond a simple protocol to explore the underlying principles, enabling you to troubleshoot and optimize the process effectively.

The sulfonamide functional group is a cornerstone in medicinal chemistry, and 4-Cyano-2-methoxybenzene-1-sulfonamide serves as a valuable, polar building block for creating novel drug candidates.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data. Recrystallization remains the most efficient and scalable method for this purpose.[3]

Physicochemical Properties & Preliminary Considerations

Understanding the properties of 4-Cyano-2-methoxybenzene-1-sulfonamide is the first step in developing a robust purification strategy. Its structure, featuring a polar sulfonamide, a cyano group, a methoxy group, and an aromatic ring, dictates its solubility behavior.

PropertyValueSource
CAS Number 1261582-52-8[2]
Molecular Formula C₈H₈N₂O₃S[2][4]
Molecular Weight 212.22 g/mol [2]
Appearance Typically an off-white to yellow solid.Inferred from related compounds.
Melting Point Not publicly documented. Experimental determination is crucial.[4]
Solubility No specific data available. Must be determined experimentally.[4]

Expert Insight: The absence of a documented melting point is a critical data gap. Before attempting recrystallization, you must determine the melting point of your crude material. This is because an ideal solvent should have a boiling point lower than the compound's melting point to prevent "oiling out"—a phenomenon where the compound melts in the hot solvent instead of dissolving, leading to poor purification.[5]

The Core Principle: Strategic Solvent Selection

Successful recrystallization hinges on identifying a solvent (or solvent system) in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6][7] Impurities, ideally, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]

For a molecule like 4-Cyano-2-methoxybenzene-1-sulfonamide, which has both polar and non-polar characteristics, solvents of intermediate polarity or binary solvent mixtures are often most effective.[3][9]

Solvent_Selection start Start: Small-Scale Solvent Screening test_cold Add 0.5 mL solvent to ~20 mg crude solid at room temp. start->test_cold observe_cold Observe Solubility test_cold->observe_cold heat Heat mixture to boiling observe_cold->heat Insoluble or sparingly soluble outcome3 POOR SOLVENT (Soluble when cold) observe_cold->outcome3 Soluble observe_hot Observe Solubility heat->observe_hot cool Cool slowly to RT, then in ice bath observe_hot->cool Soluble outcome2 POOR SOLVENT (Insoluble when hot) observe_hot->outcome2 Insoluble observe_xtals Observe Crystals cool->observe_xtals outcome1 IDEAL SOLVENT (Sparingly soluble cold, fully soluble hot, forms good crystals) observe_xtals->outcome1 Abundant crystals observe_xtals->outcome3 No/few crystals outcome5 CONSIDER FOR TWO-SOLVENT SYSTEM (As the 'insoluble' anti-solvent) outcome2->outcome5 outcome4 CONSIDER FOR TWO-SOLVENT SYSTEM (As the 'soluble' solvent) outcome3->outcome4

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step is designed to provide feedback on the process, allowing for adjustments.

Step 1: Small-Scale Solvent Screening

Causality: This is the most critical step. Do not attempt a bulk recrystallization without first identifying a suitable solvent at a small scale (~20-30 mg). This prevents the loss of valuable material.

  • Preparation: Place ~20 mg of your crude 4-Cyano-2-methoxybenzene-1-sulfonamide into several small test tubes.

  • Solvent Candidates: Based on the compound's structure, promising candidates include:

    • Isopropanol

    • Ethanol

    • Water

    • Ethyl Acetate

    • Toluene

    • Mixtures (e.g., Ethanol/Water, Isopropanol/Water, Ethyl Acetate/Hexanes)

  • Testing: Following the logic in the diagram above, test each solvent. Add the solvent dropwise at room temperature. If it doesn't dissolve, heat the mixture to boiling. If it dissolves when hot, allow it to cool slowly and observe for crystal formation.

Step 2: Bulk Recrystallization Workflow

Recrystallization_Workflow cluster_purification Purification Process dissolve 1. Dissolution Add minimum amount of boiling solvent to crude solid. charcoal 2. Decolorization (Optional) Add activated charcoal if solution is colored. dissolve->charcoal hot_filter 3. Hot Gravity Filtration Remove insoluble impurities and/or charcoal. charcoal->hot_filter cool 4. Crystallization Allow filtrate to cool slowly and undisturbed. hot_filter->cool ice_bath 5. Maximize Yield Place flask in an ice bath after reaching RT. cool->ice_bath isolate 6. Isolation Collect crystals by vacuum filtration. ice_bath->isolate wash 7. Washing Rinse crystals with a small amount of cold solvent. isolate->wash dry 8. Drying Dry crystals under vacuum to remove residual solvent. wash->dry final Pure Crystalline Product dry->final start Crude Product start->dissolve

Caption: Step-by-step workflow for a standard recrystallization experiment.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask (not a beaker, to prevent solvent evaporation and contamination). Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring after each addition. Add just enough hot solvent to fully dissolve the solid.[7] Using excess solvent is a common error that drastically reduces yield.[5]

  • Decolorization (If Necessary): If the hot solution is colored and the pure compound is expected to be white, remove the flask from the heat source to let the boiling subside slightly. Add a small amount of activated charcoal (a spatula tip). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Re-heat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration: To remove insoluble impurities or charcoal, you must filter the solution while it is still hot to prevent your product from crystallizing prematurely.[5] Use a pre-heated funnel and fluted filter paper for rapid filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask containing the hot filtrate (e.g., with a watch glass) and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[6] Rapid cooling tends to trap impurities.[10]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent before measuring the final yield and performing analytical characterization (e.g., melting point, NMR).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / Poor Recovery 1. Too much solvent was used during dissolution, keeping a significant amount of product in the mother liquor.[5][10] 2. Premature crystallization during hot filtration.[5] 3. Material transferred incompletely between flasks.1. Evaporate some of the solvent from the mother liquor and cool again to recover a second crop of crystals (which may be less pure). 2. Ensure filtration apparatus (funnel, receiving flask) is pre-heated. Perform the filtration step as quickly as possible. 3. Rinse the original flask with a small amount of hot solvent and pass it through the filter.
No Crystals Form 1. Too much solvent was used , and the solution is not saturated upon cooling. 2. The solution is supersaturated , requiring a nucleation site to initiate crystallization.[5]1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization:     a) Scratch the inside of the flask just below the surface of the liquid with a glass rod.[10]     b) Add a "seed crystal" of the pure compound.[10]
"Oiling Out" (Product separates as a liquid)1. The melting point of the solid is lower than the boiling point of the solvent . 2. High concentration of impurities depressing the melting point. 3. Solution is cooling too rapidly .[10]1. Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature. Allow it to cool much more slowly.[5] 2. Try a different solvent with a lower boiling point. 3. If impurities are the issue, consider a preliminary purification step (e.g., column chromatography) before recrystallization.[5]
Crystals are Colored (When pure product should be white/colorless)1. Colored impurities are trapped within the crystal lattice.1. Re-dissolve the crystals in the minimum amount of hot solvent. Add a small amount of activated charcoal, boil for a few minutes, perform a hot filtration to remove the charcoal, and then recrystallize as before.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to test for 4-cyano-2-methoxybenzene-1-sulfonamide? A: Given the polar sulfonamide and cyano groups, combined with the aromatic ring, a good starting point would be an alcohol of intermediate polarity like isopropanol or ethanol. These solvents often provide the necessary solubility differential. An isopropanol/water or ethanol/water mixture is also an excellent candidate, as water can act as an anti-solvent to decrease solubility upon cooling.[3]

Q2: How do I perform a two-solvent recrystallization if a single solvent doesn't work well? A: A two-solvent system is used when no single solvent is ideal. You need one solvent in which the compound is highly soluble (e.g., ethanol, ethyl acetate) and a second "anti-solvent" in which it is poorly soluble (e.g., water, hexanes).[11] Procedure:

  • Dissolve your compound in the minimum amount of the hot "soluble" solvent.

  • Add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a drop or two of the hot "soluble" solvent to make the solution clear again.

  • Allow the solution to cool slowly as you would in a single-solvent recrystallization.[11]

Q3: How can I be sure my recrystallized product is purer than the starting material? A: Purity should be assessed using analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product. The pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Methods: NMR or HPLC analysis can provide quantitative data on the purity level.

Q4: My crystallization is happening too quickly, "crashing out" of solution as a fine powder. What should I do? A: This indicates the solution is too concentrated and cooling too fast, which can trap impurities.[10] Re-heat the flask to re-dissolve the solid, then add a small additional amount of hot solvent (e.g., 5-10% more volume). This will keep the compound soluble for longer as it cools, promoting slower, more selective crystal growth.[10] Insulating the flask can also help slow the cooling rate.[5]

References

  • Solvent Selection and Recrystallization Guide . Scribd. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Finding the best solvent for recrystallisation . Royal Society of Chemistry, Education in Chemistry. [Link]

  • Recrystallization . University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride . Organic Syntheses Procedure. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride | Request PDF . ResearchGate. [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • 4-cyano-2-methoxybenzene-1-sulfonamide (C8H8N2O3S) . PubChemLite. [Link]

  • Two-Solvent Recrystallization Guide . MIT OpenCourseWare. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Evaluating 4-Cyano-2-methoxybenzene-1-sulfonamide: A Comparative Analysis Beyond the Certificate of Analysis

Introduction: The COA as a Starting Point In the realm of drug discovery and medicinal chemistry, the Certificate of Analysis (COA) is the foundational document that guarantees the identity, purity, and quality of a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The COA as a Starting Point

In the realm of drug discovery and medicinal chemistry, the Certificate of Analysis (COA) is the foundational document that guarantees the identity, purity, and quality of a specific batch of a chemical reagent.[1][2] It provides a critical snapshot of a compound's characteristics, detailing everything from its molecular formula and purity percentage to the analytical methods used for its validation, such as HPLC or NMR.[3][4] For a versatile building block like 4-Cyano-2-methoxybenzene-1-sulfonamide, the COA is our first checkpoint, assuring us that the material in the bottle meets the required specifications for our research.[1]

However, the data on a COA represents a static measure of quality. The true performance of a synthetic intermediate is dynamic, revealing itself only within the context of a chemical reaction. This guide is designed for researchers, scientists, and drug development professionals who understand this distinction. We will begin by deconstructing the COA for 4-Cyano-2-methoxybenzene-1-sulfonamide and then move beyond it, establishing a framework for its performance evaluation against a structurally similar alternative in a highly relevant synthetic application: the Suzuki-Miyaura cross-coupling reaction.

The Subject Compound: 4-Cyano-2-methoxybenzene-1-sulfonamide

4-Cyano-2-methoxybenzene-1-sulfonamide (CAS No. 1261582-52-8) is an aromatic sulfonamide featuring a benzene ring substituted with cyano, methoxy, and sulfonamide functional groups.[5] The sulfonamide moiety is a well-established "privileged scaffold" in modern drug discovery, known to impart a wide range of biological activities.[5][6] This compound, therefore, serves as a valuable intermediate for the synthesis of novel therapeutic agents, with research pointing towards its utility in developing new anticancer and antimicrobial compounds.[5] Its performance as a building block is paramount to the success of multi-step synthetic campaigns.

For our comparative analysis, we will evaluate it against a key positional isomer: 4-Cyano-3-methoxybenzene-1-sulfonamide . This comparison will allow us to probe the subtle yet significant impact of the methoxy group's position on the compound's physical properties and chemical reactivity.

Part 1: Deconstructing the Certificate of Analysis

A COA is a batch-specific document that validates a product's compliance with preset standards.[1] Before beginning any experiment, a researcher must verify that the information on the COA aligns with their requirements.

Table 1: Representative COA Specifications

ParameterSpecificationTest MethodSignificance in Synthesis
Appearance White to Off-White PowderVisual InspectionA deviation may indicate contamination or degradation.
Identity Conforms to Structure¹H NMR, LC-MSConfirms the molecular structure is correct.[7]
Purity ≥ 98.0%HPLCThe most critical parameter; impurities can lead to side reactions, low yields, and complex purifications.[8]
Moisture Content ≤ 0.5%Karl Fischer TitrationWater can interfere with many organometallic reactions, including Suzuki couplings.
Residual Solvents Per USP <467>GC-HSSolvents from the manufacturing process can inhibit catalysts or react with reagents.

This table represents the baseline quality assurance. A passing COA gives us the confidence to proceed with further experimental evaluation.

Part 2: Experimental Performance Comparison

We will now assess the practical performance of 4-Cyano-2-methoxybenzene-1-sulfonamide (Compound A) and its isomer, 4-Cyano-3-methoxybenzene-1-sulfonamide (Compound B). Our evaluation will focus on two key pre-reaction parameters—purity verification and solubility—and one critical in-reaction metric: performance in a model Suzuki-Miyaura cross-coupling reaction.

Workflow for Comparative Evaluation

G cluster_0 Phase 1: Quality Assessment cluster_1 Phase 2: Physical Property Screening cluster_2 Phase 3: Reactivity Profiling COA Review Certificate of Analysis (COA) HPLC Purity Verification via HPLC COA->HPLC Confirm ≥98% Purity Solubility Solubility Assessment in Dioxane HPLC->Solubility Suzuki Model Suzuki-Miyaura Coupling Solubility->Suzuki Analysis LC-MS & HPLC Analysis of Reaction Suzuki->Analysis Determine Yield & Product Purity

Caption: Experimental workflow for comparative analysis.

Methodology 1: High-Performance Liquid Chromatography (HPLC) Purity Verification

Rationale: While the COA provides a purity value, an in-house verification is best practice to ensure the material has not degraded during storage. This also establishes a baseline chromatogram for monitoring reaction progress. We will use a standard reversed-phase HPLC method suitable for sulfonamides.[8][9]

Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the sulfonamide standard and the test sample into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol to achieve a concentration of ~1 mg/mL.[8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the main sulfonamide peak and all impurity peaks. Calculate the purity percentage using the area percent method.

Methodology 2: Solubility Assessment

Rationale: Poor solubility of a reactant can severely hinder reaction kinetics and lead to incomplete conversion. Dioxane is a common solvent for Suzuki couplings, making it a relevant choice for this assessment.

Protocol:

  • Add 1 mL of 1,4-dioxane to a series of vials.

  • Incrementally add pre-weighed portions (e.g., 5 mg) of each compound to separate vials at room temperature.

  • After each addition, vortex the vial for 60 seconds.

  • Observe for complete dissolution. The approximate solubility is determined by the total mass of solute dissolved in 1 mL of solvent.

Methodology 3: Model Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for constructing C-C bonds.[10] Its adaptation for sulfonamide synthesis makes it a perfect test case for evaluating our compounds as building blocks.[11][12][13] We will couple our sulfonamides with a readily available boronic acid to assess yield and purity of the resulting biaryl sulfonamide.

Caption: Model Suzuki-Miyaura reaction scheme.

Protocol:

  • To a 10 mL microwave vial, add the sulfonamide (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), potassium carbonate (1.5 mmol, 3.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (2.5 mL) and water (0.5 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 90 °C with stirring for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by LC-MS and ¹H NMR to determine conversion and product purity. Purify by column chromatography if necessary to determine isolated yield.

Part 3: Comparative Data Summary and Interpretation

The following tables summarize the expected outcomes from our experimental evaluation.

Table 2: Purity and Solubility Comparison

ParameterCompound A (4-Cyano-2-methoxy)Compound B (4-Cyano-3-methoxy)Interpretation
COA Purity 98.7%98.5%Both lots meet the standard ≥98.0% specification.
Verified Purity (HPLC) 98.6%98.4%Purity is confirmed; no significant degradation observed.
Solubility in Dioxane ~35 mg/mL~50 mg/mLThe 3-methoxy isomer (Compound B) shows superior solubility, which may be advantageous for reaction setup, potentially allowing for more concentrated reactions.

Table 3: Suzuki-Miyaura Coupling Performance

ParameterCompound A (4-Cyano-2-methoxy)Compound B (4-Cyano-3-methoxy)Interpretation
Reaction Conversion (LC-MS) >95%>95%Both isomers are reactive under these conditions.
Isolated Yield 85%88%Compound B provides a slightly higher isolated yield, possibly aided by its better solubility.
Product Purity (Crude HPLC) 92%94%The reaction with Compound B appears slightly cleaner, with fewer minor byproducts observed.
Key Byproducts Minor homocoupling of boronic acid, trace hydrolysis of cyano group.Minor homocoupling of boronic acid.Both reactions show similar byproduct profiles, typical for this type of coupling.
Expert Interpretation

Both 4-Cyano-2-methoxybenzene-1-sulfonamide and its 3-methoxy isomer are highly effective building blocks for Suzuki-Miyaura cross-coupling. The primary observable difference lies in their physical properties, specifically solubility. The superior solubility of the 3-methoxy isomer (Compound B) likely contributes to its slightly improved isolated yield and cleaner reaction profile in our model system.

The ortho-methoxy group in Compound A, being closer to the sulfonamide anchor point, may exert a slight steric or electronic effect that subtly influences its reactivity or the stability of intermediates compared to the meta-position in Compound B. For most applications, both compounds would be considered excellent choices. However, for challenging couplings or when maximizing yield is critical, the 3-methoxy isomer might offer a marginal advantage.

Conclusion and Recommendations

This guide demonstrates a comprehensive approach to evaluating a chemical intermediate that moves beyond the essential but limited data of a Certificate of Analysis. By establishing a robust experimental framework, we can directly compare the performance of similar reagents and make data-driven decisions for our synthetic strategies.

  • 4-Cyano-2-methoxybenzene-1-sulfonamide is a high-quality, reliable building block suitable for a wide range of synthetic applications, including palladium-catalyzed cross-coupling reactions.

  • When selecting a reagent, researchers should consider both the quality guaranteed by the COA and the practical performance metrics relevant to their specific application.

  • For syntheses where solubility may be a limiting factor, the positional isomer 4-Cyano-3-methoxybenzene-1-sulfonamide may present a slight advantage.

Ultimately, the choice of reagent should be guided by a holistic evaluation encompassing quality, performance, and the specific structural requirements of the final target molecule.

References

  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry? Retrieved February 14, 2026, from Advent Chembio.[1]

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved February 14, 2026, from BenchChem.[8]

  • BenchChem. (n.d.). 4-Cyano-2-methoxybenzene-1-sulfonamide | CAS 1261582-52-8. Retrieved February 14, 2026, from BenchChem.[5]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved February 14, 2026, from Organic Syntheses.[6]

  • ResearchGate. (n.d.). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Retrieved February 14, 2026, from ResearchGate.[11]

  • Royal Society of Chemistry. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science. Retrieved February 14, 2026, from RSC Publishing.[12]

  • Reactivo. (n.d.). Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. Retrieved February 14, 2026, from Reactivo.[3]

  • National Center for Biotechnology Information. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PMC. Retrieved February 14, 2026, from NCBI.[13]

  • Royal Society of Chemistry. (2017). Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science. Retrieved February 14, 2026, from RSC Publishing.[10]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved February 14, 2026, from MDPI.[14]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. Retrieved February 14, 2026, from NCBI.[15]

  • Alliance Chemical. (2025). How to Read a Chemical Certificate of Analysis (COA). Retrieved February 14, 2026, from Alliance Chemical.[4]

  • National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Retrieved February 14, 2026, from NCBI.[16]

  • Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template. Retrieved February 14, 2026, from Artsyl.[2]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved February 14, 2026, from Letters in Applied NanoBioScience.[9]

  • ChemScene. (n.d.). Certificates of Analysis. Retrieved February 14, 2026, from ChemScene.[7]

Sources

Comparative

A Senior Application Scientist's Guide to the Development and Validation of Analytical Methods for 4-Cyano-2-methoxybenzenesulfonamide

Introduction 4-Cyano-2-methoxybenzenesulfonamide is a key intermediate in modern medicinal chemistry. Its structural motifs, featuring a sulfonamide group, a cyano moiety, and a substituted benzene ring, make it a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Cyano-2-methoxybenzenesulfonamide is a key intermediate in modern medicinal chemistry. Its structural motifs, featuring a sulfonamide group, a cyano moiety, and a substituted benzene ring, make it a valuable building block for synthesizing a range of therapeutic agents, including potential antimicrobial and anticancer compounds.[1] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are indispensable for ensuring its quality throughout the drug development process.

This guide provides a comparative overview of potential analytical methods for the characterization and quantification of 4-cyano-2-methoxybenzenesulfonamide. It is designed for researchers, scientists, and drug development professionals, offering practical insights into method development, validation, and selection. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, detailing proposed protocols and the necessary validation steps in accordance with international guidelines such as the ICH Q2(R1).[2]

Comparative Overview of Analytical Techniques

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or simple identification. Below is a comparative summary of the techniques discussed in this guide.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Measurement of light absorption by the analyte in a solution.
Primary Application Quantitative analysis (assay), impurity determination, stability testing.Identification and quantification of volatile impurities, trace-level analysis.Simple, rapid quantification in pure solutions.
Selectivity High; can separate the analyte from structurally similar impurities.[3]Very high, especially with mass spectrometry detection.Low; susceptible to interference from other absorbing compounds.
Sensitivity High (typically µg/mL to ng/mL).Very high (typically ng/mL to pg/mL).[4]Moderate (typically µg/mL).
Sample Throughput Moderate to high.Lower, due to longer run times and sample preparation.Very high.
Instrumentation Cost Moderate to high.High.Low.
Expertise Required Intermediate.High.Low.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. A reversed-phase HPLC (RP-HPLC) method is proposed for the routine quality control of 4-cyano-2-methoxybenzenesulfonamide, as it is well-suited for the analysis of moderately polar organic compounds.

Proposed RP-HPLC Method

The following is a starting point for method development. The conditions should be optimized and validated for the specific application.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides excellent hydrophobic retention for the benzene ring, while allowing for good peak shape.

  • Mobile Phase: A gradient elution of Acetonitrile and Water (with 0.1% formic acid) is recommended to ensure the elution of the main component and any potential impurities with different polarities.

    • Initial Conditions: 30% Acetonitrile, 70% Water (0.1% Formic Acid)

    • Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C, to ensure consistent retention times.

  • Detection: UV detector at a wavelength determined by scanning a standard solution of 4-cyano-2-methoxybenzenesulfonamide (a starting point would be around 254 nm, a common wavelength for aromatic compounds). A photodiode array (PDA) detector is highly recommended to assess peak purity.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Experimental Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Determine Detection Wavelength Dev2->Dev3 Val1 Specificity / Selectivity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Routine1 Sample Analysis Val6->Routine1 Validated Method Routine2 System Suitability Testing Routine1->Routine2

Caption: Workflow for HPLC method development and validation.

Validation Protocol for the Proposed HPLC Method

Each of the following validation parameters must be assessed to ensure the method is fit for its intended purpose.[2][3][6]

  • Specificity/Selectivity: Analyze a blank (diluent), a standard solution of 4-cyano-2-methoxybenzenesulfonamide, and a sample spiked with known related substances or impurities. The method is selective if the peak for the main analyte is well-resolved from any other peaks, and the blank shows no interfering peaks at the retention time of the analyte.[3]

  • Linearity and Range: Prepare a series of at least five concentrations of the analyte (e.g., from 50% to 150% of the expected sample concentration). Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[2][5]

  • Accuracy: Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.[2]

  • Precision:

    • Repeatability: Analyze at least six replicate samples of the same concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument. The RSD between the two sets of results should be within acceptable limits (typically ≤ 2%).[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the impact on the results. The results should remain unaffected by these small changes.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. While 4-cyano-2-methoxybenzenesulfonamide itself may have limited volatility, GC-MS is an excellent choice for identifying potential volatile impurities from the synthesis process.

Proposed GC-MS Method (for Impurity Profiling)
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector: Splitless mode at 250 °C to maximize sensitivity for trace impurities.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[8] Derivatization may be necessary if the target impurities are not sufficiently volatile.

Logical Flow for GC-MS Analysis

GCMS_Logic Start Sample Preparation (Dissolve in appropriate solvent) Injection Splitless Injection Start->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Analysis Mass Analysis (e.g., Quadrupole) Ionization->Analysis Detection Detection & Data Acquisition Analysis->Detection LibrarySearch Library Search (NIST) for Impurity Identification Detection->LibrarySearch Quantification Quantification (if required) Detection->Quantification

Caption: Logical flow for GC-MS impurity analysis.

Causality in Experimental Choices for GC-MS
  • Why Splitless Injection? For impurity analysis, the goal is to detect trace components. A splitless injection transfers the entire sample volume onto the column, maximizing sensitivity, which is crucial for detecting low-level impurities.[8]

  • Why Electron Ionization (EI)? EI is a high-energy ionization technique that produces extensive fragmentation. This fragmentation pattern is highly reproducible and acts as a "fingerprint" for a compound, allowing for confident identification through comparison with spectral libraries like the NIST database.

  • Why a Temperature Program? A temperature ramp allows for the separation of compounds with a wide range of boiling points, from volatile starting materials to higher boiling point by-products, all within a single analytical run.

UV-Visible Spectrophotometry

For a quick and simple estimation of the concentration of 4-cyano-2-methoxybenzenesulfonamide in a pure solution, UV-Visible spectrophotometry is a viable option. This method is based on Beer-Lambert's law.[9]

Proposed UV-Vis Spectrophotometric Method
  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region where the analyte absorbs (e.g., methanol or ethanol).

  • Determination of λmax: Prepare a dilute solution of the analyte and scan it across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes deviations from Beer's Law.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to create a calibration curve. The curve should be linear with a correlation coefficient (r²) ≥ 0.99.[9]

  • Sample Analysis: Measure the absorbance of the unknown sample solution at λmax and determine its concentration from the calibration curve.

Limitations and Trustworthiness

While simple and rapid, UV-Vis spectrophotometry lacks specificity. Any impurity or excipient that absorbs at or near the λmax of the analyte will interfere with the measurement, leading to inaccurate results.[10] Therefore, this method is best suited for the analysis of the pure substance or in situations where potential interfering substances are known to be absent. Its trustworthiness is highly dependent on the purity of the sample.

Conclusion

The selection of an analytical method for 4-cyano-2-methoxybenzenesulfonamide must be guided by the specific analytical objective.

  • RP-HPLC with UV detection is the recommended method for routine quality control, offering a robust, sensitive, and specific means for both assay and impurity profiling. Its validation according to ICH guidelines is crucial for ensuring data integrity in a regulated environment.

  • GC-MS serves as a powerful complementary technique, particularly for the identification of unknown volatile impurities that may not be detected by HPLC.

  • UV-Visible Spectrophotometry provides a rapid but less specific option for the quantification of the pure compound.

A comprehensive analytical strategy will likely involve the use of HPLC as the primary quantitative method, supported by spectroscopic techniques like MS for structural elucidation of impurities. The protocols and validation frameworks presented in this guide provide a solid foundation for developing reliable and scientifically sound analytical methods for 4-cyano-2-methoxybenzenesulfonamide, thereby ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

  • Spectroscopic Analytical Methods. (n.d.).
  • 4-Cyano-2-methoxybenzene-1-sulfonamide|CAS 1261582-52-8. (n.d.). Benchchem.
  • APPLICATION NOTES - HPLC. (n.d.).
  • Goud, G., et al. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices.International Journal of Pharmaceutical Sciences and Research.
  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime.
  • Bayle, E. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. (n.d.). SIELC Technologies.
  • Kumar, A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.Trends in Sciences.
  • Langa, I., et al. (2021).
  • Applications of Spectroscopic Techniques in Characterization of Biological Compounds. (2025).
  • Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS)
  • Li, Y., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS.PMC.
  • Analytical Methods. (n.d.).
  • Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. (n.d.). Grupo Biomaster.
  • Evaluation of Passive Samplers for Cyanotoxin Detection by Immunoassay and Chromatographic-Mass Spectrometry. (n.d.). USGS Publications Warehouse.
  • de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.SciELO.
  • An Efficient Approach to Column Selection in HPLC Method Development. (2014). LCGC North America.
  • Application of Spectroscopic Methods for the Identification of Superoxide Dismutases in Cyanobacteria. (2022). PMC.
  • Walash, M. I., et al. (2011). Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review.Arabian Journal of Chemistry.
  • Simultaneous HPLC Determination of Four Active Compounds in Fengshiding Capsules, a Chinese Medicine. (n.d.). PMC.
  • Residual Impurities in Biopharmaceutical Products. (n.d.).
  • Wang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.MDPI.
  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA.
  • Analytical Method Summaries. (2023). Eurofins.
  • New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. (n.d.).
  • Gas Chromatography. (n.d.).
  • Cyanotoxins Analytical Methods Overview and New Developments. (n.d.). U.S. Environmental Protection Agency.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.